molecular formula C20H21ClN5O8PS B605024 8-pCPT-2-O-Me-cAMP-AM CAS No. 1152197-23-3

8-pCPT-2-O-Me-cAMP-AM

Cat. No. B605024
CAS RN: 1152197-23-3
M. Wt: 557.9
InChI Key: FZMWUFYPEVDWPA-SILPBKOMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-pCPT-2’-O-Me-cAMP-AM is an analogue of the natural signal molecule cyclic AMP . It selectively activates the Epac-Rap signaling pathway . It has been found to protect renal function from ischemia injury and stimulate insulin secretion by interacting with the PKA pathway .


Synthesis Analysis

The synthesis of 8-pCPT-2’-O-Me-cAMP-AM has been described in several studies . For instance, Kang et al. discussed the Epac-selective cAMP analog 8-pCPT-2’-O-Me-cAMP as a stimulus for Ca2±induced Ca2+ release and exocytosis in pancreatic β-Cells .


Molecular Structure Analysis

The molecular formula of 8-pCPT-2’-O-Me-cAMP-AM is C20H21ClN5O8PS . It appears as a white lyophilized solid . Its molecular weight is 557.9 .


Chemical Reactions Analysis

8-pCPT-2’-O-Me-cAMP-AM is known to induce Rap activation and junction tightening in HUVECs . It also triggers adhesion of Jurkat-Epac1 cells to fibronectin and stimulates insulin secretion in rat INS-1 cells .


Physical And Chemical Properties Analysis

8-pCPT-2’-O-Me-cAMP-AM is a film or powder that is colorless to light yellow . It is stored at a temperature of -20°C . It has a high lipophilicity and membrane permeability .

Scientific Research Applications

Selective Epac Activator

8-pCPT-2-O-Me-cAMP-AM is a selective Epac activator . Epac, short for Exchange Protein directly Activated by cAMP, is a guanine nucleotide exchange factor that is directly activated by cAMP, a second messenger within cells. This compound is a cAMP analog .

Induction of Rap Activation

This compound induces Rap activation . Rap is a type of small GTPase, which is a family of hydrolase enzymes that can bind and hydrolyze guanosine triphosphate (GTP). The activation of Rap has implications in various cellular processes .

Junction Tightening in HUVECs

8-pCPT-2-O-Me-cAMP-AM has been shown to induce junction tightening in Human Umbilical Vein Endothelial Cells (HUVECs) . This could have potential implications in the study of vascular biology and related diseases .

Triggering Adhesion of Jurkat-Epac1 Cells

The compound triggers adhesion of Jurkat-Epac1 cells to fibronectin . Fibronectin is a high-molecular weight (~440kDa) glycoprotein of the extracellular matrix that binds to membrane-spanning receptor proteins called integrins. This could be significant in the study of cell adhesion and migration .

Stimulation of Insulin Secretion

8-pCPT-2-O-Me-cAMP-AM stimulates insulin secretion in rat INS-1 cells . This could be a potential area of study in diabetes research .

Cell Permeability

This compound is a more potent, cell-permeable analog of 8CPT-2Me-cAMP . Its cell permeability makes it a useful tool in research as it can enter cells more easily .

Future Directions

The high lipophilicity and membrane permeability of 8-pCPT-2’-O-Me-cAMP-AM, as well as its increased PDE stability, make it a promising compound for future research . Its ability to selectively activate the Epac-Rap signaling pathway could be particularly useful in the study of renal function and insulin secretion .

properties

IUPAC Name

[(4aR,6R,7R,7aR)-6-[6-amino-8-(4-chlorophenyl)sulfanylpurin-9-yl]-7-methoxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-2-yl]oxymethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN5O8PS/c1-10(27)30-9-32-35(28)31-7-13-15(34-35)16(29-2)19(33-13)26-18-14(17(22)23-8-24-18)25-20(26)36-12-5-3-11(21)4-6-12/h3-6,8,13,15-16,19H,7,9H2,1-2H3,(H2,22,23,24)/t13-,15-,16-,19-,35?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZMWUFYPEVDWPA-SILPBKOMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCOP1(=O)OCC2C(O1)C(C(O2)N3C4=NC=NC(=C4N=C3SC5=CC=C(C=C5)Cl)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCOP1(=O)OC[C@@H]2[C@@H](O1)[C@H]([C@@H](O2)N3C4=NC=NC(=C4N=C3SC5=CC=C(C=C5)Cl)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN5O8PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

557.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-pCPT-2-O-Me-cAMP-AM

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